Cas no 62872-24-6 (3-Buten-2-ol, 1,1,1,4,4-pentabromo-)

3-Buten-2-ol, 1,1,1,4,4-pentabromo- structure
62872-24-6 structure
Product Name:3-Buten-2-ol, 1,1,1,4,4-pentabromo-
CAS No:62872-24-6
MF:C4H3Br5O
MW:466.586017847061
CID:429513
PubChem ID:71382104
Update Time:2025-04-19

3-Buten-2-ol, 1,1,1,4,4-pentabromo- Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-ol, 1,1,1,4,4-pentabromo-
    • 1,1,1,4,4-pentabromobut-3-en-2-ol
    • DTXSID80804503
    • 62872-24-6
    • Inchi: 1S/C4H3Br5O/c5-3(6)1-2(10)4(7,8)9/h1-2,10H
    • InChI Key: WPKSSOHROSXFMA-UHFFFAOYSA-N
    • SMILES: BrC(C(/C=C(\Br)/Br)O)(Br)Br

Computed Properties

  • Exact Mass: 461.60989
  • Monoisotopic Mass: 461.61008g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

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